N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a synthetic chemical compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. Its unique structure features a combination of functional groups, including a chloropyridine moiety and a piperidine ring, which confer distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves several key steps:
Preparation of intermediates: The synthesis begins with the preparation of 3-chloropyridine and its subsequent functionalization to introduce the oxy group.
Formation of piperidine derivative: The intermediate is then reacted with piperidine to form the 3-chloropyridin-4-yloxy-piperidine.
Acetylation and thiolation: The compound undergoes acetylation to introduce the acetamide group and thiolation to add the methylthio group.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of appropriate catalysts to facilitate the chemical transformations. The process may also incorporate purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, such as:
Oxidation: This reaction can occur at the methylthio group, leading to the formation of a sulfoxide or sulfone.
Reduction: The compound can be reduced at the acetamide group, yielding the corresponding amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid, often under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the chloropyridine ring.
Major Products Formed: The products formed depend on the type of reaction. For instance, oxidation yields sulfoxides or sulfones, reduction produces amines, and substitution can lead to a variety of substituted derivatives.
Scientific Research Applications
N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is explored for its potential in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Use in manufacturing processes, where its unique reactivity can be advantageous.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These might include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, it can modulate their activity, leading to the desired biological outcome. The exact mechanism would depend on the context of its use, whether in therapeutic applications or as a research tool.
Comparison with Similar Compounds
Comparison with Other Compounds: N-(1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can be compared with similar compounds based on structure and reactivity:
N-(1-(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide: The bromine analogue exhibits similar reactivity but different electronic properties due to the halogen substituent.
N-(1-(4-((3-fluoropyridin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide: The fluorine analogue might offer distinct pharmacokinetic properties owing to the small size and electronegativity of fluorine.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which combines the reactive chloropyridine with the versatile piperidine ring and the methylthio and acetamide functionalities. This combination imparts unique reactivity and potential biological activity.
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Properties
IUPAC Name |
N-[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c1-12(22)20-15(6-10-25-2)17(23)21-8-4-13(5-9-21)24-16-3-7-19-11-14(16)18/h3,7,11,13,15H,4-6,8-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZAIXMDSRPIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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